molecular formula C6H11NO B13325740 (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane

(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane

Cat. No.: B13325740
M. Wt: 113.16 g/mol
InChI Key: RZBMOQNVOZKAPL-NTSWFWBYSA-N
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Description

(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement of atoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane typically involves enantioselective construction methods. One common approach is the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane

InChI

InChI=1S/C6H11NO/c1-2-6-5(1)7-3-4-8-6/h5-7H,1-4H2/t5-,6+/m0/s1

InChI Key

RZBMOQNVOZKAPL-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1NCCO2

Canonical SMILES

C1CC2C1NCCO2

Origin of Product

United States

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